molecular formula C18H13N B2913409 3-phenyl-9H-carbazole CAS No. 103012-26-6

3-phenyl-9H-carbazole

Cat. No. B2913409
CAS RN: 103012-26-6
M. Wt: 243.309
InChI Key: IAWRFMPNMXEJCK-UHFFFAOYSA-N
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Description

3-Phenyl-9H-carbazole is a chemical compound with the molecular formula C18H13N . It has an average mass of 243.303 Da and a mono-isotopic mass of 243.104797 Da .


Synthesis Analysis

Carbazole synthesis involves a palladium-catalyzed reaction sequence consisting of an intermolecular amination and an intramolecular direct arylation . This method enables highly regioselective syntheses of functionalized indoles or carbazoles . The use of a magnetically recoverable palladium nanocatalyst supported on a green biochar enables an efficient palladium-catalyzed tandem reaction for the one-pot synthesis of 9H-carbazoles from inexpensive anilines and 1,2-dihaloarenes under microwave irradiation .


Molecular Structure Analysis

The molecular structure of 3-Phenyl-9H-carbazole consists of 18 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .


Physical And Chemical Properties Analysis

3-Phenyl-9H-carbazole has a molecular weight of 243.31 . It is a crystal - powder in form and its color ranges from white to pale reddish yellow or gray .

Scientific Research Applications

Safety and Hazards

3-Phenyl-9H-carbazole may cause skin irritation and serious eye irritation. It may also cause respiratory irritation and is suspected of causing cancer . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Mechanism of Action

Target of Action

3-Phenyl-9H-Carbazole is a nitrogen-containing aromatic heterocyclic compound . It has been found to be effective in the field of optoelectronics, particularly in the production of red phosphorescent organic light-emitting diodes (PhOLEDs) . The compound acts as a donor unit in a donor-acceptor-donor configuration .

Mode of Action

The compound interacts with its targets through a process known as intramolecular charge transfer (ICT) between the carbazole group and the o-carborane . This interaction influences the molecular rigidity, electrochemical, and photophysical properties of the compound .

Biochemical Pathways

The compound is part of the class of compounds known as polycarbazoles, which are nitrogen-containing aromatic heterocyclic conducting polymers . These compounds have excellent optoelectronic properties, high charge carrier mobility, and excellent morphological stability . They are potential candidates in the field of nanodevices, rechargeable batteries, and electrochemical transistors .

Pharmacokinetics

The compound’s solubility and stability can be inferred from its structural properties and its use in various applications .

Result of Action

The compound exhibits intense yellowish emission in rigid states . This emission is due to the ICT transition involving the o-carborane . The quantum yields and radiative decay constants in the film state are gradually enhanced with the increasing electron-donating ability of the substituent on the 9-phenyl group .

Action Environment

The action of 3-Phenyl-9H-Carbazole is influenced by the electronic environment of the carborane cage and the donor moiety . The compound’s radiative efficiency can be enhanced by appending the o-carborane cage with electron-rich aromatic systems .

properties

IUPAC Name

3-phenyl-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N/c1-2-6-13(7-3-1)14-10-11-18-16(12-14)15-8-4-5-9-17(15)19-18/h1-12,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAWRFMPNMXEJCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-phenyl-9H-carbazole

CAS RN

103012-26-6
Record name 3-Phenyl-9H-carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-9H-carbazole (0.4 g, 1.6 mmol) in DMF:H2O (15 mL:2 mL) are added tetrakis(triphenylphosphine)-palladium (0.184 g, 0.1 eq), potassium carbonate (0.66 g, 3 eq) and phenyl boronic acid (0.58 g, 3 eq). The resulting mixture is stirred at 80° C. for 4 hr. After cooling to rt, DCM (10 mL) is added and the reaction mixture is quenched with brine. After extraction, drying over MgSO4 and concentration in vacuo, the residue is purified via flash chromatography using PetEther:EtOAc 10:1 as eluting solvent to give the title compound (0.35 g, 1.44 mmol) as a white powder in a 90% yield. M.p.: 221° C.
Quantity
0.4 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
0.58 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.184 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
90%

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